beta-D-arabinofuranose

Descripción general

Descripción

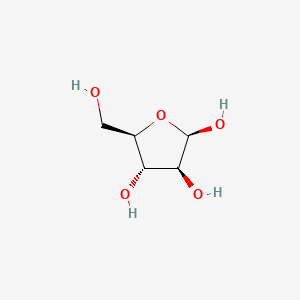

Beta-D-arabinofuranose: is a monosaccharide and a furanose form of arabinose. It is a five-membered ring structure with a beta-configuration at the anomeric carbon. This compound is a naturally occurring sugar found in various plants and microorganisms. It plays a crucial role in the structure and function of polysaccharides and glycoproteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-D-arabinofuranose can be synthesized through the hydrolysis of arabinose-containing polysaccharides. The process involves the use of acid or enzymatic hydrolysis to break down the polysaccharides into their monosaccharide components. The reaction conditions typically include mild temperatures and acidic or enzymatic catalysts to ensure the selective cleavage of the glycosidic bonds.

Industrial Production Methods: In industrial settings, this compound is produced through the extraction and purification of arabinose from plant materials such as beet pulp, corn fiber, and other agricultural by-products. The extracted arabinose is then subjected to isomerization processes to convert it into the furanose form. This involves the use of specific enzymes or chemical catalysts to achieve the desired configuration.

Análisis De Reacciones Químicas

Types of Reactions: Beta-D-arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form arabinonic acid.

Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to produce arabinitol.

Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include acetic anhydride for acetylation and methyl iodide for methylation.

Major Products:

Oxidation: Arabinonic acid

Reduction: Arabinitol

Substitution: Acetylated or methylated derivatives of this compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral and Anticancer Agents

Beta-D-arabinofuranose is a key component in the synthesis of nucleoside analogs used in antiviral and anticancer therapies. For instance, nelarabine, a prodrug of 9-beta-D-arabinofuranosyladenine (ara-A), is utilized in the treatment of T-cell acute lymphoblastic leukemia. Studies have shown that nelarabine exhibits favorable pharmacokinetics, making it effective against malignancies associated with T-cell lineage .

1.2 Synthesis of Glycosylated Compounds

Recent advancements have demonstrated the regioselective and stereospecific glycosylation of various substrates using β-D-arabinofuranose derivatives. A study highlighted a boronic acid-catalyzed method that allows for efficient β-arabinofuranosylation under mild conditions, yielding high selectivity and efficiency . This methodology holds promise for synthesizing biologically active natural glycosides.

Biochemical Applications

2.1 Enzyme Substrates

This compound serves as a substrate for various glycoside hydrolases involved in the degradation of complex polysaccharides such as lipoarabinomannan and arabinogalactan found in mycobacterial cell walls. Research has identified specific endo- and exo-acting arabinofuranosidases that facilitate the breakdown of these structures, contributing to our understanding of mycobacterial pathogenicity .

2.2 Structural Biology

The structural characterization of enzymes that act on β-D-arabinofuranose has been enhanced through techniques like X-ray crystallography. These studies provide insights into substrate recognition mechanisms and the enzymatic processes involved in glycan degradation .

Industrial Applications

3.1 Biocatalysis

This compound is increasingly utilized in biocatalysis for producing oligosaccharides and other complex carbohydrates. The application of enzymes such as endo-β-arabinofuranosidases allows for the selective modification of polysaccharides, which can be employed in food, pharmaceutical, and cosmetic industries .

3.2 Synthesis of Therapeutic Agents

The synthesis of therapeutic agents like 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine has been reported, showcasing the versatility of β-D-arabinofuranose as a building block in medicinal chemistry . This compound exhibits potential as an anticancer drug due to its structural similarity to existing nucleoside analogs.

Case Studies

Mecanismo De Acción

Beta-D-arabinofuranose exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the synthesis of polysaccharides and glycoproteins, which are essential for cell structure and function. The compound interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of arabinose residues to target molecules. This process is crucial for the formation of complex carbohydrates and the regulation of cellular processes.

Comparación Con Compuestos Similares

Beta-D-arabinofuranose is unique compared to other similar compounds due to its specific configuration and functional properties. Some similar compounds include:

Alpha-D-arabinofuranose: Differing in the configuration at the anomeric carbon, alpha-D-arabinofuranose has distinct reactivity and biological roles.

Beta-D-xylopyranose: Another five-carbon sugar with a different ring structure and configuration, leading to varied applications and functions.

Beta-D-glucopyranose:

This compound stands out due to its specific role in the synthesis of arabinose-containing polysaccharides and its applications in various scientific fields.

Actividad Biológica

Introduction

Beta-D-arabinofuranose is a pentose sugar that plays a significant role in various biological processes, particularly in the context of microbial metabolism and immunology. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and implications in microbiology.

Chemical Structure and Properties

This compound is characterized by its furanose ring structure, which is crucial for its biological functions. The structure can be represented as follows:

- Molecular Formula : C₅H₁₀O₅

- Molecular Weight : 150.13 g/mol

The furanose form of arabinose is particularly relevant in the context of polysaccharides present in bacterial cell walls, such as those found in Mycobacterium tuberculosis.

1. Role in Mycobacterial Cell Walls

This compound is a component of lipoarabinomannan (LAM) and arabinogalactan (AG), which are critical for the structural integrity of the cell walls of mycobacteria. These polysaccharides have been shown to modulate immune responses and contribute to the virulence of pathogenic mycobacteria.

- Immune Modulation : LAM contains epitopes that can trigger immune responses, making it a target for diagnostic tools and vaccines against tuberculosis .

- Enzymatic Degradation : Recent studies have identified enzymes capable of degrading arabinogalactan and its components, including beta-D-arabinofuranose, which may play a role in mycobacterial biology and pathogenicity .

2. Antiviral Properties

This compound derivatives have been investigated for their antiviral properties. For instance, the compound 9-beta-D-arabinofuranosyl-2-fluoroadenine (2-F-araA) has been shown to inhibit the replication of herpes simplex virus types 1 and 2 significantly .

- Mechanism of Action : The antiviral activity is attributed to its ability to inhibit DNA synthesis by competing with natural nucleotides, thereby disrupting viral replication processes .

3. Potential in Radiotracers for Imaging

Recent research has explored the use of this compound-derived radiotracers for positron emission tomography (PET) imaging. These compounds could differentiate between various bacterial infections based on their uptake by different bacterial species, including E. coli and S. aureus .

- In Vitro Studies : The uptake studies demonstrated differential incorporation rates among bacterial strains, suggesting potential applications in clinical diagnostics .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-F-araA | Inhibits herpes simplex virus replication | |

| D-5-18F-AF | PET imaging tracer for bacterial detection | |

| Enzymes from Mycobacteria | Degrade arabinogalactan components |

Case Study: Antiviral Activity of 2-F-araA

A study demonstrated that 2-F-araA inhibited HeLa cell growth by 50% at a concentration of 0.25 µM and reduced herpes simplex virus replication by 99% at 25 µM. The compound was shown to inhibit ribonucleotide reductase and DNA polymerases, indicating its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing β-D-arabinofuranose derivatives, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves regioselective benzylation or acetylation under anhydrous conditions. For example, 2,3,5-tri-O-benzyl-β-D-arabinofuranose is synthesized using benzyl chloride (BzCl) in pyridine, followed by purification via column chromatography (petroleum ether/EtOAc gradients). Purity is validated using H and C NMR to confirm absence of unreacted intermediates, coupled with ESI-MS for molecular weight verification . Reproducibility requires strict control of reaction pH, temperature (e.g., 0°C for imidate formation), and solvent drying (e.g., CHCl over molecular sieves) .

Q. How can the structural conformation of β-D-arabinofuranose be distinguished from its α-anomer experimentally?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify axial vs. equatorial proton orientations in the furanose ring. For crystalline derivatives, X-ray diffraction (XRD) resolves anomeric configuration. Coupling constants () in H NMR also differ: β-anomers exhibit Hz (cis-diaxial), while α-anomers show Hz . Computational modeling (e.g., DFT) can supplement experimental data to confirm ring puckering .

Q. What are the key challenges in characterizing arabinofuranose-containing glycolipids, and how are they addressed?

- Methodological Answer : Glycolipid aggregation in solution complicates NMR analysis. Use deuterated solvents (e.g., DMSO-d) and elevated temperatures (50–60°C) to reduce viscosity. For branched derivatives (e.g., compound 20 in ), 2D NMR (HSQC, HMBC) resolves overlapping signals. MALDI-TOF MS confirms molecular weight, while TLC with charring (10% HSO) monitors reaction progress .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported NMR data for β-D-arabinofuranose derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Cross-validate data using multiple solvents (CDCl vs. DO) and compare with literature under identical conditions (e.g., 400 MHz vs. 500 MHz instruments). For ambiguous peaks, employ heteronuclear single-quantum coherence (HSQC) to assign C-H correlations. If conflicts persist, replicate synthesis using cited protocols (e.g., ) and submit samples for independent validation .

Q. What strategies optimize the regioselective deprotection of benzylated arabinofuranose for downstream applications?

- Methodological Answer : Hydrogenolysis (H, Pd/C) selectively removes benzyl groups but risks over-reduction. Alternative methods:

- Photocleavage : UV light (254 nm) in the presence of iodine for orthogonal deprotection .

- Acid hydrolysis : Trifluoroacetic acid (TFA) in CHCl (0°C, 2h) cleaves benzyl ethers without affecting acetyl groups. Monitor via TLC and quench with NaHCO to prevent sugar degradation .

Q. How can computational methods enhance the design of arabinofuranose-based glycosylation catalysts?

- Methodological Answer : Molecular dynamics (MD) simulations predict transition-state stabilization by catalysts (e.g., BF·OEt). Density functional theory (DFT) calculates activation energies for glycosidic bond formation, identifying optimal leaving groups (e.g., trichloroacetimidate vs. thioglycosides). Pair computational results with kinetic experiments (e.g., monitoring reaction rates via F NMR) to validate mechanistic models .

Q. What experimental designs mitigate hydrolysis of β-D-arabinofuranose derivatives in aqueous media?

- Methodological Answer : Stabilize derivatives via:

- Lyophilization : Freeze-dry compounds and store under argon at −20°C.

- pH control : Buffered solutions (pH 5–6) reduce acid-catalyzed hydrolysis.

- Prodrug approaches : Convert hydroxyl groups to esters (e.g., acetyl or pivaloyl) for slow hydrolysis in vivo. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Data Analysis & Reporting Guidelines

- Reproducibility : Document all synthetic steps, including solvent batches, stirring times, and purification gradients. Use IUPAC nomenclature and report yields as "isolated yields" (not conversion rates) .

- Conflict resolution : Address contradictory data in the "Discussion" section by hypothesizing sources (e.g., stereochemical drift, solvent polarity) and proposing validation experiments .

- Ethical reporting : Disclose all synthetic hazards (e.g., use of Sn catalysts) and submit spectral data as supplementary information in .cif or .mnova formats .

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25545-03-3 | |

| Record name | beta-D-Arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025545033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9V1SR8T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.